In-depth Technical Guide: 3-Methyl-triazolo[4,3-a]pyridin-6-amine
In-depth Technical Guide: 3-Methyl-triazolo[4,3-a]pyridin-6-amine
In-depth Technical Guide: 3-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine
Forward: The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on the chemical properties of a specific derivative, 3-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine, providing a comprehensive overview for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific isomer in publicly accessible literature, this guide synthesizes information from closely related analogues and general synthetic methodologies for the triazolopyridine core.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is the elucidation of its structure and fundamental properties.
Molecular Structure:
The core of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is a bicyclic heteroaromatic system where a 1,2,4-triazole ring is fused to a pyridine ring. The key structural features are:
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A methyl group at position 3 of the triazole ring.
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An amine group at position 6 of the pyridine ring.
Caption: Chemical structure of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine.
Physicochemical Data Summary:
While specific experimental data for the 6-amino isomer is scarce, data for related isomers can provide estimations.
| Property | Value (Estimated/Inferred) |
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.17 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have some solubility in polar organic solvents |
| CAS Number | 1082428-27-0 |
Synthesis Methodology
Proposed Synthetic Pathway:
The synthesis is envisioned as a two-step process starting from a commercially available substituted pyridine.
Caption: Proposed synthetic workflow for 3-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine.
Step-by-Step Protocol (Hypothetical):
Disclaimer: This protocol is a scientifically informed projection and has not been experimentally validated from a specific literature source for this exact molecule. It should be adapted and optimized by qualified personnel.
Step 1: Synthesis of 2-Hydrazino-5-aminopyridine (Precursor)
The key intermediate is 2-hydrazino-5-aminopyridine. A common route to such compounds is through the displacement of a halide from a di-substituted pyridine, followed by reduction of a nitro group.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-nitropyridine in a suitable solvent such as ethanol.
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Hydrazinolysis: Add an excess of hydrazine hydrate to the solution.
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Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Isolation of Hydrazino-nitro Intermediate: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid, 2-hydrazino-5-nitropyridine, can be purified by recrystallization.
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Reduction of the Nitro Group: The isolated 2-hydrazino-5-nitropyridine is then dissolved in a suitable solvent (e.g., ethanol, acetic acid). A reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (H₂ over Palladium on carbon), is used to reduce the nitro group to an amine.
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Work-up and Isolation: After the reduction is complete, the reaction is neutralized, and the product, 2-hydrazino-5-aminopyridine, is extracted with an organic solvent and purified.
Step 2: Cyclization to form the Triazole Ring
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Reaction with Acetylating Agent: The 2-hydrazino-5-aminopyridine is reacted with an acetylating and cyclizing agent. A common and effective reagent for introducing the methyl-substituted triazole ring is triethyl orthoacetate.
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Cyclization Conditions: The reaction is typically heated in a high-boiling solvent, such as pyridine or acetic acid, to facilitate the intramolecular cyclization.[1]
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Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography on silica gel to yield 3-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine.
Chemical Reactivity and Potential Applications
The chemical reactivity of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is dictated by the interplay of the electron-rich pyridine ring (due to the amino substituent) and the fused triazole system.
Key Reactive Sites:
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Amino Group (Position 6): The primary amine is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, and diazotization. This functionality is a key handle for further derivatization in drug discovery programs.
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Pyridine Ring Nitrogens: The nitrogen atoms in both the pyridine and triazole rings possess lone pairs of electrons and can act as bases or nucleophiles. They are also potential sites for coordination with metal ions.
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Aromatic System: The fused aromatic system can undergo electrophilic aromatic substitution, although the position of substitution will be directed by the existing substituents.
Potential Applications in Drug Discovery:
The broader class of[1][2][3]triazolo[4,3-a]pyridines has shown significant promise in various therapeutic areas. This suggests that 3-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine could be a valuable scaffold for the development of novel therapeutics.
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Enzyme Inhibition: The triazolopyridine core has been identified as a heme-binding scaffold, leading to the development of inhibitors for enzymes like Indoleamine 2,3-dioxygenase-1 (IDO1).[1]
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Signal Transduction Modulation: Derivatives of this scaffold have been investigated as inhibitors of the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor.
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Immunotherapy: The[1][2][3]triazolo[4,3-a]pyridine structure has been utilized to design small-molecule inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.
The 6-amino group provides a crucial point for modification to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: The pyridine ring protons would appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns (doublets, triplets, or doublets of doublets) would be indicative of their positions relative to each other and the nitrogen atom.
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Methyl Protons: A singlet corresponding to the three protons of the methyl group at position 3 would be expected, likely in the upfield region of the aromatic spectrum (around δ 2.5 ppm).
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Amine Protons: A broad singlet for the two protons of the amino group at position 6 would be present, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
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The spectrum would show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic and methyl carbons within the heterocyclic system.
Mass Spectrometry (Predicted):
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The mass spectrum would show a molecular ion peak (M⁺) at m/z 148.17, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN or N₂.
Infrared (IR) Spectroscopy (Predicted):
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N-H Stretching: Characteristic stretching vibrations for the primary amine (NH₂) would be observed in the region of 3300-3500 cm⁻¹.
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C-H Stretching: Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.
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C=N and C=C Stretching: Aromatic ring stretching vibrations would be present in the 1400-1600 cm⁻¹ region.
Conclusion
3-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this isomer is limited, a robust synthetic strategy can be proposed based on established chemical principles. The presence of a reactive amino group provides a versatile handle for the synthesis of diverse chemical libraries. The demonstrated biological activities of the broader[1][2][3]triazolo[4,3-a]pyridine class of compounds underscore the potential of this molecule as a scaffold for the development of novel therapeutic agents. Further experimental investigation into the synthesis and biological evaluation of this specific isomer is warranted.
References
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Fallarini, S., et al. (2020). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 15(15), 1435-1444. [Link]
Sources
- 1. 1215932-77-6|3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine|BLD Pharm [bldpharm.com]
- 2. Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
